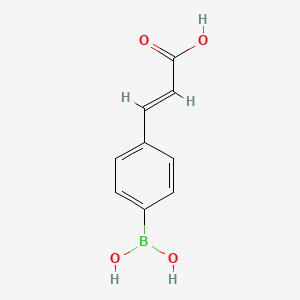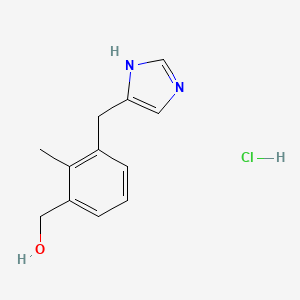
trans-4-Hydroxy-L-proline-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-Hydroxy-L-proline is an isomer of hydroxyproline used as a chiral building block in the production of many pharmaceuticals like neuroexcitatory kainoids . It is a value-added amino acid and has been widely used in the fields of medicine, food, and cosmetics .
Synthesis Analysis
Trans-4-Hydroxy-L-proline synthesis was performed using two modules: a α-ketoglutarate (α-KG) synthesis module (K module) and L-proline synthesis with hydroxylation module (H module). First, α-KG attrition was reduced, and then, L-proline consumption was inhibited. Subsequently, to improve the contribution to proline synthesis with hydroxylation, optimization of gene overexpression, promotor, copy number, and the fusion system was performed .
Molecular Structure Analysis
The theoretical optimized geometrical parameters, vibrational analysis were performed by Density Functional Theory (DFT) with the B3LYP method at 6-311++G (d,p) basis set .
Applications De Recherche Scientifique
Medicinal Applications
Trans-4-Hydroxy-L-proline is widely used in medicinal applications, particularly as a valuable chiral building block for the organic synthesis of pharmaceuticals . It’s also recognized as a major precursor for the synthesis of glycine, pyruvate, and glucose .
Industrial Applications
In the industry, trans-4-Hydroxy-L-proline is produced by the acidic hydrolysis of collagen. However, this process has serious drawbacks, such as low productivity, a complex process, and heavy environmental pollution .
Microbial Production
Presently, trans-4-Hydroxy-L-proline is mainly produced via fermentative production by microorganisms . Advances in metabolic engineering have been used to effectively construct microbial cell factories that have improved the trans-4-Hydroxy-L-proline biosynthetic pathway .
Collagen Component
Trans-4-Hydroxy-L-proline is a major amino acid in collagen proteins, which are the major extracellular components of connective tissues, such as skin, tendon, cartilage, blood vessels, and bone .
Antioxidant Properties
Some evidence supports the ability of trans-4-Hydroxy-L-proline to scavenge oxidants, regulate the state of cellular reduction, and stimulate the expression of anti-oxidative enzymes in the cell .
6. Synthesis of Neuroexcitatory Kainoids and Antifungal Echinocandins Trans-4-Hydroxy-L-proline is used as a reagent for the preparation of neuroexcitatory kainoids and antifungal echinocandins . It is also involved in the synthesis of chiral ligands for enantioselective ethylation of aldehydes .
Metabolic Engineering
In trans-4- and cis-3-Hyp production, proline dehydrogenase-deficient E. coli expressing the genes encoding trans-4-hydroxylase or cis-3-hydroxylase coupled with 2-OG supply via partial fermentation from glucose efficiently converted L-proline into 41 g L −1 of -4-l .
Enzymatic Reactions and Microorganisms
All naturally occurring hydroxyproline isomers can be produced by using suitable hydroxylases in a highly regio- and stereo-selective manner . Further, microbial hydroxyproline 2-epimerase may serve as a highly adaptable tool to convert L-hydroxyproline into D-hydroxyproline .
Propriétés
Numéro CAS |
1356016-86-8 |
|---|---|
Nom du produit |
trans-4-Hydroxy-L-proline-d3 |
Formule moléculaire |
C₅H₆D₃NO₃ |
Poids moléculaire |
134.15 |
Synonymes |
trans-4-Hydroxy-L-proline-2,5,5-d3; (-)-4-Hydroxy-2-pyrrolidinecarboxylic Acid-d3; (2S,4R)-(-)-4-Hydroxyproline-d3; (R)-4-Hydroxy-(S)-proline-d3; 4(R)-Hydroxy-2(S)-pyrrolidinecarboxylic Acid-d3; 4-trans-Hydroxy-L-proline-d3; L-Hypro-d3; NSC 46704-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



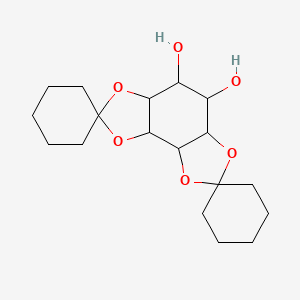
![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)
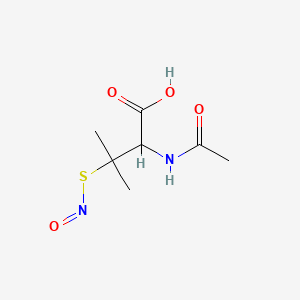
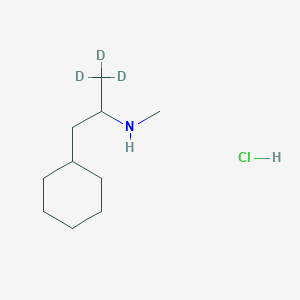
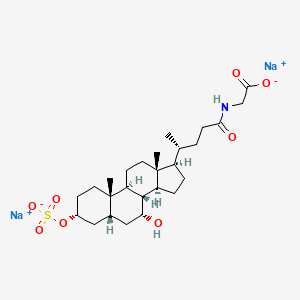
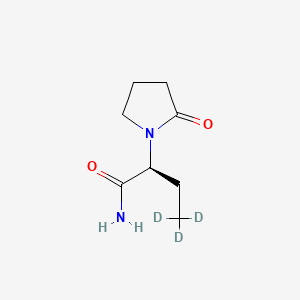
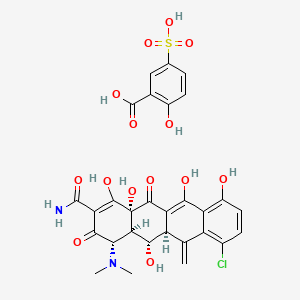
![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)
